N-(3-Oxo-4-isoxazolidinyl)acetamide
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Overview
Description
N-(3-Oxo-4-isoxazolidinyl)acetamide: is a chemical compound with the molecular formula C5H8N2O3. It is a derivative of acetamide and contains an isoxazolidine ring, which is a five-membered ring with oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Oxo-4-isoxazolidinyl)acetamide typically involves the reaction of acetamide with an appropriate isoxazolidine precursor. One common method is the cyclization of an amino alcohol with an acylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(3-Oxo-4-isoxazolidinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxo groups, while reduction can produce hydroxylated derivatives .
Scientific Research Applications
Chemistry: N-(3-Oxo-4-isoxazolidinyl)acetamide is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an enzyme inhibitor and a potential therapeutic agent .
Medicine: this compound is being investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of certain diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of N-(3-Oxo-4-isoxazolidinyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme involved .
Comparison with Similar Compounds
- N-(3-Oxo-4-isoxazolidinyl)acetamide
- N-(3-Oxo-4-isoxazolidinyl)propionamide
- N-(3-Oxo-4-isoxazolidinyl)butyramide
Uniqueness: this compound is unique due to its specific isoxazolidine ring structure and the presence of an acetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
14996-34-0 |
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Molecular Formula |
C5H8N2O3 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
N-(3-oxo-1,2-oxazolidin-4-yl)acetamide |
InChI |
InChI=1S/C5H8N2O3/c1-3(8)6-4-2-10-7-5(4)9/h4H,2H2,1H3,(H,6,8)(H,7,9) |
InChI Key |
LRLUMFQYCZKIPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CONC1=O |
Origin of Product |
United States |
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